Product packaging for Bromogold(Cat. No.:CAS No. 10294-27-6)

Bromogold

Cat. No.: B084693
CAS No.: 10294-27-6
M. Wt: 276.87 g/mol
InChI Key: PMCMJPXEJUKOAO-UHFFFAOYSA-M
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Description

The term "Bromogold" encompasses several gold bromide compounds crucial in modern scientific research. A key reagent in this family is Bromo(triphenylphosphine)gold(I), a stable organometallic compound with the molecular formula C₁₈H₁₅AuBrP and a molecular weight of 539.16 g/mol . This Premion™ grade product is specified with a high purity of 99.99% (metals basis) and is supplied as a powder that is insoluble in water . It is widely used as a pharmaceutical intermediate and as a precursor in the synthesis of other complex gold compounds . In catalytic chemistry, gold bromide complexes serve as powerful catalysts. For instance, Gold(III) Bromide (AuBr₃) is known to catalyze organic transformations such as the Diels-Alder reaction and the nucleophilic substitution of propargylic alcohols . The dissolution and reaction mechanisms of gold with bromine are themselves a rich area of study in metallurgical and electrochemical processes . Furthermore, various gold(I)-N-heterocyclic carbene (NHC) complexes, which are often synthesized from bromo-gold(I) precursors, demonstrate excellent and promising antitumor activity in biomedical research, showing efficacy in vitro and in vivo against certain cancer cell lines . This product is intended for research applications only and is not for diagnostic or therapeutic use. Handle with appropriate care, as it may cause skin and eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuB B084693 Bromogold CAS No. 10294-27-6

Properties

IUPAC Name

bromogold
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.BrH/h;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCMJPXEJUKOAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275053
Record name Gold bromide (AuBr)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10294-27-6
Record name Gold bromide (AuBr)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10294-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gold bromide (AuBr)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Gold Bromides and Bromoaurate Complexes

Controlled Synthesis of Gold(I) Bromide (AuBr) and Gold(III) Bromide (AuBr₃) Species

The synthesis of gold bromides in different oxidation states requires precise control over reaction conditions and precursor selection.

Direct Halogenation Reactions with Elemental Gold

Gold(I) bromide (AuBr) can be synthesized directly from its constituent elements or through the partial decomposition of gold(III) bromide (AuBr₃) by carefully regulating temperature and pressure. wikipedia.org

Gold(III) bromide (AuBr₃), which typically exists as a dimer with the molecular formula Au₂Br₆, is commonly prepared by heating elemental gold (Au) with an excess of liquid bromine (Br₂) at approximately 140 °C. smolecule.comwikipedia.org This direct halogenation reaction proceeds as follows:

2 Au + 3 Br₂ → Au₂Br₆ smolecule.comwikipedia.org

Ligand Exchange Reactions Utilizing Gold Chloride Precursors

Gold(III) bromide (AuBr₃) can also be synthesized via a halide exchange reaction. This method involves reacting gold(III) chloride (Au₂Cl₆) with hydrobromic acid (HBr). smolecule.comwikipedia.org The reaction yields gold(III) bromide and hydrochloric acid:

Au₂Cl₆ + 6 HBr → 6 HCl + Au₂Br₆ smolecule.comwikipedia.org

Gold(I) halides, including AuBr, have been employed as precursors in the synthesis of gold nanoparticles. This approach involves dissolving Au(I) halides in chloroform (B151607) in the presence of alkylamines, followed by decomposition at 60 °C. nih.govresearchgate.netnih.gov A notable advantage of using Au(I) halides is their relatively low stability, which negates the need for an additional reducing agent typically required for Au(III)-based precursors in nanoparticle synthesis. nih.govresearchgate.netnih.gov For instance, thermolysis of the [AuBr(oleylamine)] complex can lead to the formation of gold nanoparticles. researchgate.netnih.gov

Table 1: Synthesis Conditions for Gold Bromides (AuBr, AuBr₃)

CompoundSynthesis MethodKey ReactantsConditionsNotes
AuBrDirect Halogenation / Partial DecompositionAu, Br₂ (or AuBr₃)Controlled T & PForms from elements or AuBr₃ decomposition. wikipedia.org
AuBr₃ (Au₂Br₆)Direct HalogenationAu, Excess Liquid Br₂~140 °CDimeric form. smolecule.comwikipedia.org
AuBr₃ (Au₂Br₆)Halide ExchangeAu₂Cl₆, HBr-Yields Au₂Br₆ and HCl. smolecule.comwikipedia.org
AuBr (as precursor)Thermolysis of Au(I) complexAuBr, Alkylamines (e.g., Oleylamine), Chloroform60 °CUsed for nanoparticle synthesis, no reducing agent needed. nih.govresearchgate.netnih.gov

Synthesis of Tetrabromoaurate(III) ([AuBr₄]⁻) and Related Anionic Complexes

Tetrabromoaurate(III) complexes are important intermediates and products in gold chemistry, often formed from gold(III) precursors.

Reaction of Gold(III) Chloride with Hydrobromic Acid and Counterion Inclusion

The tetrabromoaurate(III) ion, [AuBr₄]⁻, is a stable complex typically formed by reacting gold(III) chloride (AuCl₃) with hydrobromic acid (HBr). ontosight.ai Following this reaction, a suitable counterion, such as potassium (K⁺) or sodium (Na⁺), is introduced to facilitate the isolation of the resulting complex as a solid. ontosight.ai

Hydrogen tetrabromoaurate(III) (H[AuBr₄]), also known as bromoauric acid, can be prepared by reacting metallic gold with a mixed acid solution containing hydrobromic acid and nitric acid. samaterials.comwikipedia.org The [AuBr₄]⁻ anion is characterized by its square planar molecular geometry. ontosight.aiwikipedia.org

Ligand exchange processes are crucial in the formation of [AuBr₄]⁻. For instance, in micellar media, chloride ligands in [AuCl₄]⁻ can be exchanged for bromide, leading to the formation of [AuBr₄]⁻ species. arxiv.orgrsc.org This exchange affects the redox potential of the gold complex, which in turn influences the rates of electron transfer and gold nanoparticle formation. arxiv.org The [AuBr₄]⁻ complex has been shown to be a preferable precursor in certain nanoparticle synthesis methods, such as the Brust-Schiffrin protocol, due to its increased resistance to the formation of undesirable Au(I) thiolate species compared to [AuCl₄]⁻. rsc.org

Table 2: Synthesis Conditions for Tetrabromoaurate(III) ([AuBr₄]⁻)

CompoundSynthesis MethodKey ReactantsConditionsNotes
[AuBr₄]⁻Ligand ExchangeAuCl₃, HBr, Counterion (K⁺, Na⁺)-Counterion aids isolation; forms square planar complex. ontosight.ai
H[AuBr₄]Acidic ReactionMetallic Au, HBr, HNO₃-Also known as bromoauric acid. samaterials.comwikipedia.org
[AuBr₄]⁻ (from [AuCl₄]⁻)Halide Exchange[AuCl₄]⁻, Br⁻ (e.g., from TOA⁺Br⁻)Micellar mediaInfluences redox potential and nanoparticle formation. arxiv.orgrsc.org

Photochemical Synthesis Routes for Bromoaurate Ions

While direct photochemical synthesis routes specifically for isolated bromoaurate ions are less commonly reported as primary synthesis methods, photochemical principles are broadly applied in gold chemistry, particularly for the light-induced generation of gold nanoparticles from various gold precursors, including Au(III) salts. researchgate.net Photochemical reactions are initiated by the absorption of light energy, leading to excited states that can generate reactive intermediates, such as radical ions. fiveable.me

In the context of gold nanoparticle synthesis, Au(I) halides like AuBr can serve as precursors, undergoing decomposition at 60 °C in the presence of alkylamines. nih.govresearchgate.netnih.gov This decomposition can be influenced or initiated by photochemical means, for example, by using a photochemical initiator. researchgate.net

Furthermore, the interaction of Au(III) halide salts, such as AuBr₃, with lead halide perovskite nanocrystals (e.g., CsPbBr₃) can lead to cation exchange. rsc.org This process results in the formation of cesium gold(I) gold(III) bromide nanocrystals (Cs₂AuᴵAuᴵᴵᴵBr₆), where some Au³⁺ ions are reduced to Au¹⁺ by the surrounding ligand shell. rsc.org This highlights a light-driven transformation pathway involving bromoaurate species within complex material synthesis.

Phosphine-Gold(I) Bromide Complex Synthesis and Subsequent Transformations

Phosphine-gold complexes are a significant class of gold compounds, known for their diverse reactivity and catalytic applications.

Synthesis

Phosphine-gold(I) bromide complexes, generally represented as (L)AuBr (where L denotes a phosphine (B1218219) ligand), are synthesized through several routes. rsc.orgnih.gov A common method involves the transmetalation of silver complexes with (tetrahydrothiophene)gold(I) bromide ((tht)AuBr), which yields the corresponding (N-heterocyclic carbene)gold(I) bromide ((NHC)AuBr) complexes. researchgate.net Another effective synthetic pathway is the halide exchange reaction, where the chloride ligand in gold(I) chloride complexes, such as [AuCl(NHC)], is substituted by bromide using reagents like lithium bromide (LiBr). This reaction produces the desired gold bromide complexes, [AuBr(NHC)]. researchgate.netgoogle.com These gold(I) complexes typically exhibit a linear coordination geometry around the gold center. rsc.orgnih.govresearchgate.net For instance, (dimethyl sulfide)gold(I) bromide ((SMe₂)AuBr) can react with specific phosphine ligands to form gold(I) complexes. acs.org

Subsequent Transformations

Phosphine-gold(I) bromide complexes undergo various transformations, notably oxidation and reductive elimination.

Oxidation to Gold(III) Complexes: A key transformation for phosphine-gold(I) bromide complexes is their oxidation to gold(III) complexes, (L)AuBr₃, through reaction with elemental bromine (Br₂). rsc.orgnih.govresearchgate.netgoogle.com The outcome of this oxidative addition is significantly influenced by the steric and electronic properties of the tertiary phosphine ligand (L). rsc.orgnih.gov For example, with smaller phosphine ligands like trimethylphosphine (B1194731) (PMe₃) or triisopropylphosphine (B1582976) (P(ⁱPro)₃), the reaction readily yields standard square planar gold(III) complexes, (L)AuBr₃. rsc.orgnih.gov These gold(III) complexes are characterized by their square planar geometry. rsc.orgresearchgate.netgoogle.com However, with very bulky ligands, such as trimesitylphosphine (B1301856) (P(Mes)₃), the oxidative addition of bromine can lead to P-Au bond cleavage, resulting in the formation of species like [(Mes)₃PBr]⁺[AuBr₄]⁻ instead of the expected (L)AuBr₃ complex. rsc.orgnih.gov

Reductive Elimination: Gold(III) complexes, including those derived from phosphine-gold(I) precursors, are known to participate in reductive elimination reactions. nih.gov For example, C-C bond formation via reductive elimination has been observed in gold(III) species that are formed through the oxidative addition of allylic halides to gold aryl complexes. nih.gov

Catalysis: Phosphine-gold(I) complexes are widely recognized and utilized as catalysts in a broad spectrum of organic transformations, often functioning as Lewis acids or π-activators. nih.govmdpi.com Gold(III) complexes, including those incorporating phosphine ligands, are also actively investigated for their catalytic activities in various synthetic processes. rsc.org

Table 3: Synthesis and Transformations of Phosphine-Gold(I) Bromide Complexes

Complex TypeSynthesis MethodKey ReactantsSubsequent TransformationProduct/BehaviorNotes
(L)AuBr (Au(I))TransmetalationAg complex, (tht)AuBrOxidation (with Br₂)(L)AuBr₃ (Au(III))Linear Au(I) to square planar Au(III). rsc.orgnih.govresearchgate.netgoogle.com
(L)AuBr (Au(I))Halide Exchange[AuCl(NHC)], LiBrP-Au cleavage (with bulky L + Br₂)[(L)PBr]⁺[AuBr₄]⁻Occurs with very bulky phosphines. rsc.orgnih.gov
(L)AuBr₃ (Au(III))Oxidative Addition(L)AuBr, Br₂Reductive EliminationC-C bond formationRelevant in catalytic cycles. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations

Redox Chemistry of Gold(III) Bromide Complexes

The redox chemistry of gold(III) bromide complexes is crucial for understanding their behavior in various chemical processes, including gold recovery and material synthesis.

At 20°C, the second-order rate constants for these two parallel steps have been determined:

Step 1 (involving HNO₂): 2.948 M⁻¹·s⁻¹ bibliotekanauki.plimim.plresearchgate.net

Step 2 (involving NO₂⁻): 0.191 M⁻¹·s⁻¹ bibliotekanauki.plimim.plresearchgate.net

The activation parameters for these reactions provide further insight into their energetic profiles. For the first parallel step, the activation enthalpy (ΔH‡) is 29.18 kJ·mol⁻¹, and the activation entropy (ΔS‡) is –13.95 J·mol⁻¹·K. bibliotekanauki.plimim.plresearchgate.net For the second parallel step, ΔH‡ is 40.75 kJ·mol⁻¹, and ΔS‡ is –31.06 J·mol⁻¹·K. bibliotekanauki.plimim.plresearchgate.net

Table 1: Kinetic and Activation Parameters for [AuBr₄]⁻ Reduction by Sodium Nitrite (B80452) (at 20°C)

ParameterStep 1 (HNO₂)Step 2 (NO₂⁻)
Second-Order Rate Constant (M⁻¹·s⁻¹)2.9480.191
Activation Enthalpy (ΔH‡, kJ·mol⁻¹)29.1840.75
Activation Entropy (ΔS‡, J·mol⁻¹·K)–13.95–31.06

The kinetic data and experimental observations suggest a substitutive inner-sphere mechanism for electron transfer in the reduction of gold(III) bromide complexes by sodium nitrite. bibliotekanauki.plimim.plresearchgate.netdoaj.org This mechanism implies that a ligand exchange occurs during the electron transfer process, where a ligand from the reductant replaces a bromide ligand on the gold(III) complex, facilitating the electron transfer within the coordination sphere. bibliotekanauki.plimim.plresearchgate.net The involvement of both HNO₂ and NO₂⁻ as reductant species indicates a pH-dependent speciation of nitrite influencing the reaction pathways. bibliotekanauki.plimim.plresearchgate.net

The kinetics of the reduction of gold(III) bromide complexes are significantly influenced by various reaction parameters:

pH : The reaction rate accelerates significantly with an increase in pH. bibliotekanauki.plimim.plresearchgate.netdoaj.org This observation is consistent with the involvement of NO₂⁻, which becomes more prevalent at higher pH values, as a more reactive reductant species compared to HNO₂. bibliotekanauki.plimim.plresearchgate.net

Bromide Ion Concentration : An increase in bromide ion concentration inhibits the reaction. bibliotekanauki.plimim.plresearchgate.netdoaj.org This suggests that bromide ions compete with the reductant species for coordination sites on the gold(III) center, or that the [AuBr₄]⁻ complex is the predominant and reactive species, and excess bromide shifts equilibria away from more reactive intermediates. bibliotekanauki.plimim.plresearchgate.net

Temperature : Increasing the temperature accelerates the reaction rate. bibliotekanauki.plncsu.edu Studies on gold-bromide loading onto activated carbon, which involves gold(III) species, showed an increase in the rate constant from 7.4 x 10⁻⁴ to 34.2 x 10⁻⁴ ( kg/t )⁻¹min⁻¹ when the temperature was raised from 30°C to 65°C. ncsu.edu The activation energy for this process was determined to be 8.8 kcal/mole, suggesting a chemical reaction-controlled mechanism. ncsu.edu

Reactant Concentration : The rate constants are dependent on the concentrations of both the gold(III) bromide complex and sodium nitrite. bibliotekanauki.plimim.pl The complex path of the reaction indicates that the disappearance of gold(III) in solution can be faster than predicted by simpler rate equations, suggesting a complex character of the reaction path. imim.pl

Oxidative Addition and Reductive Elimination Pathways in Gold Catalysis

Gold catalysis, particularly involving Au(I) and Au(III) species, has gained significant attention due to its unique reactivity patterns, often involving oxidative addition and reductive elimination pathways. acs.orgchimia.chescholarship.orgnih.gov

Visible-light-driven gold-catalyzed cross-couplings of challenging aryl bromides have been achieved, overcoming their usual low reactivity in gold catalysis. acs.orgthieme-connect.comnih.gov These reactions typically involve a (P,N)-gold(I) catalyst and an acridinium (B8443388) photocatalyst under blue LED irradiation. acs.orgthieme-connect.comnih.gov This methodology has been successfully applied to form C–O, C–C, C–N, and C–S bonds from aryl bromides. acs.orgnih.gov

Experimental and computational studies indicate that these photoinduced gold-catalyzed cross-couplings proceed via two distinct photoinduced energy transfer (EnT) events: acs.orgthieme-connect.comnih.gov

First Energy Transfer : Energy transfer from a photosensitizer generates an excited-state gold(I) complex. This excited state facilitates the oxidative addition of aryl bromides, which is often a bottleneck step, to form an aryl gold(III) complex. acs.orgthieme-connect.comnih.gov

Second Energy Transfer : A second EnT event promotes the reductive elimination from the aryl gold(III) complex, regenerating the gold(I) catalyst and closing the catalytic cycle. acs.orgthieme-connect.comnih.gov

This synergistic catalytic method highlights the potential of photochemical gold catalysis through excited-state organogold complexes, offering mild reaction conditions. acs.org

The cycling between gold(I) and gold(III) oxidation states is fundamental to many gold-catalyzed cross-coupling reactions. chimia.chescholarship.orgnih.govanr.fr While gold(I) complexes are highly effective as electrophilic activators of C-C multiple bonds, the oxidative addition-reductive elimination cycle is not inherently facile with gold(I) complexes. chimia.chanr.fr Traditionally, strong external oxidants were often required to access Au(III) complexes from Au(I) species. escholarship.org

Recent advancements, including ligand design, strain release, and photochemistry, have enabled the promotion of otherwise sluggish oxidative addition to Au(I) complexes. escholarship.org This has led to a better understanding of the generation of gold(III) intermediates by oxidative addition and their subsequent reductive elimination. nih.gov For instance, in gold-mediated Negishi cross-coupling, a gold(I) complex can undergo sequential aryl-iodide oxidative addition, aryl-zinc transmetalation, and C–C reductive elimination, demonstrating elementary steps typical of palladium-catalyzed biaryl formations. acs.org

Reductive elimination reactions from gold(III) complexes can lead to the formation of various bonds, including C–C, C–N, C–P, C–O, and C–halogen bonds. um.esnih.gov Mechanistic studies suggest that these reductive eliminations can occur via tricoordinate intermediates formed by phosphine (B1218219) dissociation, followed by reductive elimination. um.esnih.gov Alternatively, pathways involving the attack of weakly coordinating anionic or neutral nucleophiles to the gold-bound carbon have also been observed. um.esnih.gov

The ability to effectively cycle between Au(I) and Au(III) oxidation states, particularly through photoinduced processes, expands the scope of gold catalysis to challenging transformations, such as those involving aryl bromides. acs.orgthieme-connect.comnih.gov

Advanced Coordination Chemistry and Structural Elucidation

Geometric Structures and Bonding in Bromoaurate Anions (e.g., Square Planar Gold(III) Coordination)

Gold(III) typically exhibits a square planar coordination geometry in its complexes, a characteristic driven by its d8 electron configuration, which favors this arrangement due to ligand field stabilization frontiersin.orgontosight.ailibretexts.orgchegg.com. This geometry is observed in various bromoaurate(III) anions, such as the tetrabromoaurate(III) anion, [AuBr4]− wikipedia.orgiucr.orgiucr.org. In these structures, the gold center is surrounded by four bromine ligands, positioned at approximately 90-degree bond angles wikipedia.orgnih.gov.

For instance, the single-crystal structure determination of potassium tetrabromoaurate(III), KAuBr4, confirms that the [AuBr4]− anions are nearly square planar iucr.org. Similarly, inosinium tetrabromoaurate(III) dihydrate, C10H13N4O5·[AuBr4]−·2H2O, also features square-planar [AuBr4]− anions within its unit cell iucr.org. Distorted square-planar geometries have also been observed in certain dinuclear gold(III) complexes, where computational studies using Density Functional Theory (DFT) have provided insights into their electronic structures, with highest occupied molecular orbitals (HOMOs) often concentrated on one gold center frontiersin.org.

While gold(III) bromide (AuBr3) has an empirical formula, it exists as a dimer, Au2Br6, in which two gold atoms are bridged by two bromine atoms wikipedia.orgwikiwand.com. The coordination around the gold atom in gold tribromide can exhibit a dynamic balance between Y- and T-conformations, a difference attributed to a decrease in π-bonding between gold and bromine ligands compared to fluorine or chlorine analogs wikipedia.orgwikiwand.com. This reduced π-bonding also contributes to the lower stability of gold tribromide compared to gold trifluoride and trichloride (B1173362) wikipedia.orgwikiwand.com.

Key structural parameters for the [AuBr4]− anion typically include Au-Br bond lengths and Br-Au-Br bond angles, which are close to the ideal 90° for square planar geometry.

CompoundAnionGeometryKey Bond AnglesReference
Potassium Tetrabromoaurate(III)[AuBr4]−Nearly Square Planar~90° (implied) iucr.org
Inosinium Tetrabromoaurate(III) Dihydrate[AuBr4]−Square Planar~90° (implied) iucr.org
Gold(III) Bromide (Dimer)Au2Br6Dynamic Y/T-conformationVaries wikipedia.orgwikiwand.com wikipedia.orgwikiwand.com

Complexation with Diverse Organic and Inorganic Ligands

Bromogold compounds readily form complexes with a variety of organic and inorganic ligands, leading to diverse structural motifs and coordination environments around the gold center.

Gold-Phosphine-Bromide Complexes and Their Conformational Dynamics

Phosphine (B1218219) ligands are well-known for their strong coordination to gold. Gold(III) phosphine-bromide complexes often maintain the characteristic square planar geometry around the gold(III) center. For instance, studies on phosphane chalcogenide complexes of gold(III) halides, with general formula R13-nR2nPEAuX3 (where X = Br), demonstrate square-planar coordination geometry at the gold(III) centers nih.gov. In these complexes, the bond lengths at the gold atoms are observed to be lengthened compared to gold(I) derivatives, indicating a significant trans influence of the chalcogenide (S or Se) donor atoms on the trans Au-Br bond nih.gov.

Conformational dynamics in these complexes can be influenced by steric interactions and weak intramolecular forces. For example, compounds with isopropyl groups often exhibit short intramolecular C-Hmethine⋯Xcis contacts, which can be regarded as weak hydrogen bonds that dictate the orientation of the AuX3 groups nih.gov.

Chelate Bonding in Novel Organogold Bromoaurate Structures

Chelate bonding, where a single ligand forms two or more coordinate bonds to the central metal atom, plays a crucial role in stabilizing novel organogold bromoaurate structures. These chelating ligands can lead to the formation of stable cyclic structures with the gold(III) center.

Supramolecular Frameworks Involving Polybromides and Bromoantimonate/Bismuthate Analogues

Beyond discrete molecular complexes, this compound species can participate in the formation of larger supramolecular frameworks through various intermolecular interactions. This can involve not only polybromides but also analogous bromoantimonate or bromobismuthate species, leading to extended network structures.

While specific examples of supramolecular frameworks involving polybromides and bromoantimonate/bismuthate analogues with bromoaurates are not extensively detailed in the provided search results, the principle of noncovalent interactions, such as halogen bonding, is critical for such assemblies. The formation of these frameworks relies on the precise arrangement of anions and cations, often facilitated by hydrogen bonding and other weak interactions.

Solid-State Structures and Intermolecular Interactions

Analysis of Halogen Bonding and Other Noncovalent Interactions

Halogen bonding, a noncovalent interaction involving an electrophilic region on a halogen atom and a nucleophilic region, is a prominent feature in the solid-state structures of this compound complexes. In phosphane chalcogenide complexes of gold(III) halides, for instance, the molecular packing is analyzed in terms of short contacts such as weak C-H⋯X hydrogen bonds and contacts between heavier atoms, including X⋯X (halogen-halogen) interactions nih.gov. Structure 13b, a phosphane chalcogenide complex, involves unusual inversion-symmetric dimers with Se⋯Au and Se⋯Br contacts, further connected by Br⋯Br contacts nih.gov.

Other noncovalent interactions, such as Au⋯Br contacts and N-H⋯Br− hydrogen bonds, also play a role in shaping the crystal packing. For example, in bis(pyrrolidinium) tetrabromidoaurate(III) bromide, (pyrH)2[AuBr4]Br, the NH2 group forms hydrogen bonds to bromide ions and to a metal-bonded bromine atom iucr.org. Similarly, in tribromido(piperidine-κN)gold(III) solvates, the packing involves N-H⋯Br hydrogen bonds, stacking of neighboring AuBr3 units via Au⋯Br contacts, and short Br⋯Br contacts, collectively forming layer structures iucr.org. These interactions are crucial for the stability and specific arrangement of molecules within the crystal lattice.

Formation and Characterization of Polymeric Anions

Gold-bromine compounds can form complex polymeric structures, showcasing the diverse coordination capabilities of gold. A prominent example is Gold(I) bromide (AuBr), which exists in two distinct modifications, both characterized by polymeric zigzag chains with the repeating unit -Br-Au-Br-Au-Br- wikipedia.org.

These polymeric chains arise from the linear coordination geometry typically observed for Au(I) centers wikipedia.orgwikipedia.org. The two modifications of Gold(I) bromide, I-AuBr and P-AuBr, differ in the arrangement of these chains. In the primitive tetragonal I-AuBr, the polymeric chains form distinct layers, whereas in the body-centered P-AuBr, the chains are more interwoven wikipedia.org. Structural variations are also evident in the Au-Br-Au bond angles, which are approximately 77° in I-AuBr and 92.3° in P-AuBr wikipedia.org.

Table 1: Structural Parameters of Gold(I) Bromide Polymeric Modifications

ModificationUnit Cell TypeLattice Parameters (Å)Space GroupAu-Br-Au Angle (°)Chain Arrangement
I-AuBrBody-centered tetragonala = 6.734, c = 8.674I4₁/amd77Layers
P-AuBrPrimitive tetragonala = 4.296, c = 12.146P4₂/ncm92.3Interwoven

The formation of such polymeric structures in gold(I) halides is influenced by relativistic effects, which are significant for heavier elements like gold and contribute to their unique, low-symmetry structures compared to analogous copper or silver halides wikipedia.org.

Computational Studies on Molecular Structure and Bonding

Computational chemistry plays a pivotal role in understanding the molecular structure, bonding characteristics, and electronic properties of this compound compounds. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Orbital Theory (MOT) provide invaluable insights into these complex systems.

Density Functional Theory (DFT) calculations are extensively employed to optimize the geometries and elucidate the electronic properties of gold-bromine complexes. These calculations have been instrumental in explaining why gold halides, including bromides, adopt distinct low-symmetry structures, a phenomenon largely attributed to relativistic effects inherent to gold wikipedia.org. DFT accurately predicts the stable structure types for these compounds wikipedia.org.

In the context of gold complexes, DFT studies provide comprehensive information on structure, electron-transferring properties, orbital interactions, chemical bond composition, and bond energy mdpi.com. For instance, DFT calculations on various gold complexes have utilized specific functionals and basis sets, such as the hybrid meta-GGA functional TPSSh with an aug-cc-pVTZ basis set for nonmetallic atoms and Stuttgart pseudopotentials (ECP60MDF with aug-cc-pVTZ-PP) for gold mdpi.com. These studies reveal that gold-ligand bonds involve both sigma-donation from the ligand to gold and electron back-donation from gold to the ligand, strengthening the coordinate bond mdpi.com.

The impact of bromine atoms on electronic properties, particularly at organic/metal interfaces involving gold surfaces, has also been investigated using DFT. These studies highlight how bromine can act as an electron acceptor, leading to p-doping effects and influencing bandgap modifications researchgate.net. DFT calculations have also been used to describe the structure of gold(II) halido complexes, with results benchmarked against experimental data nih.gov.

Table 2: Representative DFT Methodologies for Gold Complexes

Computational AspectDetails from Research Findings
Functional/Basis SetPBE0-D4/def2-TZVP rsc.org, TPSSh/aug-cc-pVTZ (non-metals) and ECP60MDF/aug-cc-pVTZ-PP (Au) mdpi.com, B3LYP-D3BJ/6-311+G** (Au, halogens) nih.gov
Software UsedTurbomole 7.7 rsc.org, Gaussian 16 mdpi.comnih.gov
Properties StudiedStructural optimization, electronic properties, bond composition, interaction energies, electron transfer, bandgap modifications wikipedia.orgmdpi.comresearchgate.netaip.org
Key FindingsRelativistic effects influence gold halide structures wikipedia.org; bromine acts as electron acceptor researchgate.net; sigma-donation and back-donation in Au-ligand bonds mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the nature and strength of chemical bonds and noncovalent interactions within molecular systems. For gold complexes, QTAIM analysis is used to characterize interaction energies at bond critical points (BCPs) rsc.org. Key QTAIM parameters, such as electron density (ρ) and the Laplacian of electron density (∇²ρ) at BCPs, offer insights into the nature of interactions. For weak, closed-shell noncovalent interactions, low electron density, a positive Laplacian, and positive total energy density are typically observed at the BCPs rsc.org.

While QTAIM has been applied to gold-nucleobase complexes to understand regium bonding and anion-π interactions rsc.org, its principles are broadly applicable to gold-bromine systems. Studies on halogen bonds involving bromine atoms, for instance, utilize QTAIM to measure the system's ability to concentrate electron charge density in the intermolecular region and to quantify the covalence of these interactions through delocalization indices semanticscholar.orgmdpi.comiucr.org. The exchange contribution within the Interacting Quantum Atoms (IQA) scheme can also serve as a quantitative measure of covalence semanticscholar.orgiucr.org.

Molecular Orbital Theory (MOT), including Frontier Molecular Orbital (FMO) theory, is fundamental for understanding chemical reactivity and predicting reaction mechanisms. It provides a framework to discuss structural effects on reactivity and mechanism by analyzing the interactions between molecular orbitals uomustansiriyah.edu.iqreddit.com.

In the context of reaction mechanisms, MOT helps in understanding how molecular orbitals combine to form bonding and anti-bonding orbitals, and how the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) influences reactivity reddit.comnih.gov. A smaller HOMO-LUMO gap generally indicates stronger orbital interactions and increased reactivity nih.gov.

For halogen bonds, which are relevant to this compound chemistry, analyses based on Kohn-Sham molecular orbital theory, combined with energy decomposition analysis, reveal that donor-acceptor interactions and steric repulsion between occupied orbitals are crucial for understanding bonding mechanisms nih.gov. This approach is vital for elucidating the electronic mechanisms involved in the stability of complexes and can be extended to predict and understand the pathways of reactions involving this compound compounds. For example, FMO theory explains stereoselectivity in reactions by considering orbital overlap between reacting species masterorganicchemistry.com.

Compound Names and PubChem CIDs

Catalytic Applications in Organic and Inorganic Transformations

Homogeneous Gold-Catalyzed Reactions Employing Bromogold Species

Homogeneous gold catalysis leverages the distinct electronic properties of gold in different oxidation states, with this compound species often serving as key catalytic intermediates or precursors.

Oxidation Reactions (e.g., Oxidation of Alkenes)

Gold(III) bromide (AuBr3) is recognized for its role as a catalyst in various organic reactions, including the oxidation of alkenes [P1.6, P1.7]. A notable application is the gold-catalyzed oxidative oxyarylation of alkenes, a three-component coupling reaction [P1.27]. In this process, alcohols, carboxylic acids, and even water can serve as viable nucleophiles [P1.27]. The proposed mechanism for this reaction involves an initial oxidation of a gold(I) bromide species to a cationic gold(III) species, which then activates the alkene towards nucleophilic attack [P1.27]. For instance, the methoxyarylation of 5-phthalimidopentene with phenylboronic acid in methanol (B129727) has been shown to yield the desired adducts in good yields [P1.27]. Similarly, the hydroxyarylation of 5-phthalimidopentene using water as a nucleophile can lead to in situ lactone formation, demonstrating the versatility of this approach [P1.27].

Hydroamination of Alkynes

This compound compounds are effective catalysts for the hydroamination of alkynes, a crucial reaction for synthesizing nitrogen-containing compounds [P1.6]. Gold-catalyzed alkyne hydroamination, often in conjunction with Lewis acid co-catalysts, has been successfully applied to the synthesis of various N-heterocycles, including pyrroles and indoles [P1.28]. This highlights gold's ability to activate the π-electrons of alkynes, facilitating the addition of nitrogen nucleophiles [P1.36].

Carbon-Heteroatom and Carbon-Carbon Cross-Coupling Reactions with Aryl Bromides

Despite historical challenges associated with the oxidative addition of organohalides to gold complexes, recent advancements have demonstrated the feasibility of gold-catalyzed cross-coupling reactions involving aryl bromides [P2.4, P2.8]. A significant breakthrough involves visible-light-driven gold-catalyzed cross-couplings of challenging aryl bromides [P2.1, P2.2, P2.3]. These reactions, typically employing a (P,N)-gold(I) catalyst and an acridinium (B8443388) photocatalyst under blue LED irradiation, enable the formation of diverse carbon-heteroatom bonds (C-O, C-N, C-S) and carbon-carbon bonds [P2.1, P2.2]. Mechanistic studies suggest that these transformations proceed via two distinct photoinduced energy transfer (EnT) events: first, an excited-state gold(I) complex undergoes oxidative addition with aryl bromides to form an aryl gold(III) complex, and second, reductive elimination from the aryl gold(III) complex regenerates the gold(I) species, completing the catalytic cycle [P2.1, P2.3]. The ability of mononuclear gold complexes to undergo oxidative addition with aryl bromides, leading to cyclometalated gold(III) complexes, further underscores this reactivity [P2.10].

Role as Lewis Acid Catalysts in Chemical Synthesis

Gold(III) bromide functions as a potent Lewis acid, characterized by its ability to accept electrons [P1.17, P1.25]. This intrinsic property makes it a valuable catalyst in a wide array of organic and inorganic synthetic transformations [P1.17, P1.25]. Cationic gold species are recognized as soft and carbophilic Lewis acids, highly effective in activating carbon-carbon multiple bonds [P1.34, P1.36]. In this capacity, gold(III) bromide catalyzes reactions such as the Diels-Alder reaction between an enynal unit and carbonyl compounds, facilitating the formation of six-membered cyclic compounds [P1.3, P1.18, P1.22]. Another key application is its role in the nucleophilic substitution reactions of propargylic alcohols, where the gold complex acts as an alcohol-activating agent to promote the substitution [P1.3, P1.18, P1.22]. The selectivity offered by soft Lewis acids like gold, which can even operate effectively in the presence of water and alcohols, is a significant advantage in modern synthetic chemistry [P1.36].

Heterogeneous Catalysis Derived from Gold Bromides

Beyond homogeneous systems, gold bromides also play a crucial role in the development of heterogeneous gold catalysts.

Utilization as Precursors for Supported Gold Catalysts

Gold(III) bromide (AuBr3) is widely utilized as a starting material and precursor for the synthesis of gold nanoparticles and supported gold catalysts [P1.23, P1.30, P1.32]. These supported catalysts are essential for various industrial and research applications. While chloroauric acid (HAuCl4) and auric chloride (AuCl3) are commonly employed gold precursors for supported catalysts, AuBr3 is specifically noted for its use in synthesizing gold nanoparticles for perovskite nanocrystals [P1.21, P1.30, P1.32]. The preparation of supported gold catalysts often involves methods such as deposition-precipitation, co-precipitation, and colloidal dispersion, where the gold precursor is deposited onto a support material [P1.26, P1.29, P1.35]. Furthermore, gold nanoparticles stabilized by PEG-tagged imidazolium (B1220033) bromide salts have been developed as recyclable catalysts, demonstrating the involvement of bromide salts in the formation and stabilization of catalytically active gold nanomaterials [P1.31].

Enhancement of Reaction Rates and Selectivity in Organic Transformations

This compound catalysts are recognized for their ability to significantly enhance reaction rates and improve selectivity in various organic transformations. This enhancement is often attributed to the unique activation modes of gold, particularly its soft Lewis acidity, which allows for selective activation of specific functional groups.

For instance, gold(III) bromide is noted for its role in enhancing reaction rates and selectivity in organic synthesis compared to other metal bromides chemimpex.comchemimpex.com. In the context of C-C coupling and electrophilic aromatic substitution reactions, gold-supported catalysts have demonstrated notable improvements in both activity and product selectivity. For example, in electrophilic aromatic substitution, over 99% selectivity has been achieved at room temperature osti.govresearchgate.net.

A detailed example of enhanced catalytic performance is observed in the Knoevenagel condensation reaction. Gold-supported catalysts have shown remarkable efficiency:

Table 1: Performance of Gold-Supported Catalysts in Knoevenagel Condensation

Reaction ParameterValue
Catalyst LoadingVery low
TemperatureRoom temperature
Conversion>99%
Selectivity>99%
Turnover Frequency (TOF)Up to 35.30
Source osti.govresearchgate.net

This data highlights the ability of gold-based catalysts, derived from or incorporating this compound species, to drive reactions to near completion with high specificity under mild conditions. The activation of alkynes and alkenes by gold(I) catalysts, for example, is known to lead to unique reactivity and regioselectivity, facilitating transformations that might otherwise be sluggish or non-selective beilstein-journals.org. The formation of cationic gold(III) species, potentially from gold(I) bromide, can activate alkenes towards nucleophilic attack, leading to C-C bond formation with high efficiency mdpi.com.

Development of Environmentally Friendly and Efficient Catalytic Systems

The development of environmentally friendly and efficient catalytic systems is a crucial aspect of modern chemistry, and this compound compounds contribute significantly to this endeavor. Gold catalysis, including that involving this compound species, is increasingly being explored for its "green" attributes, offering sustainable alternatives to traditional catalytic methods.

Key aspects of their environmentally friendly nature include:

Mild Reaction Conditions : Gold catalysts are often effective under mild conditions, such as room temperature and atmospheric pressure, reducing the need for harsh reagents or extreme energy input sigmaaldrich.comacs.org. For example, gold(III)-catalyzed condensation reactions can proceed under much milder conditions (e.g., in ethanol (B145695) at room temperature) compared to traditional methods acs.org.

Reduced Waste Generation : The efficiency and selectivity of gold catalysts can lead to higher yields and fewer by-products, contributing to atom economy and minimizing waste researchgate.net.

Alternative to Toxic Reagents : Gold catalysis provides non-cyanide routes for processes like gold extraction, which traditionally rely on highly toxic cyanide. For instance, the oxidation of neutral gold to trivalent Au(III) to form [AuBr₄]⁻ can occur in a mild, clean, and room-temperature process using reagents like N-bromosuccinimide (NBS), offering a green procedure for gold derivatives preparation and extraction nih.gov.

Catalyst Recovery and Reuse : Efforts are being made to develop methods for recovering gold complexes from waste streams, such as waste electronic equipment (WEEE), and utilizing them as effective catalysts. This approach promotes resource efficiency and reduces the environmental impact associated with primary gold mining acs.org. Such solvometallurgical methods employ common organic solvents and environmentally friendly reagents under mild conditions, representing a "greener" alternative to traditional polluting processes acs.org.

Supported Catalysts : The use of gold nanoparticles supported on various materials (e.g., metal oxides, activated carbon, polymers) enhances catalyst stability and reusability, preventing agglomeration and maintaining catalytic activity over multiple cycles mdpi.comosti.gov. This approach allows for heterogeneous catalysis, which simplifies catalyst separation and reuse, further contributing to environmental sustainability.

The ongoing research into gold-catalyzed reactions, particularly those involving this compound species, aims to design new and appealing environmentally sound nanostructured gold catalysts for a broader range of applications mdpi.com.

Applications in Advanced Materials Science and Nanotechnology

Electronic Materials Fabrication

Utilization in the Production of Semiconductors and High-Performance Electronic Components

Gold(III) bromide (AuBr₃) is a notable compound utilized in the production of electronic devices, including semiconductors and solar cells. ontosight.ai Its application extends to the fabrication of high-performance electronic components, leveraging the inherent excellent conductivity and thermal properties of gold. dataintelo.comheegermaterials.com Furthermore, gold(III) bromide serves as a precursor for synthesizing gold nanoparticles, which are integral to the development of perovskite nanocrystals, materials highly relevant to advanced electronics. sigmaaldrich.com

Application in Conductive Inks and Coatings for Flexible Electronics and Printed Circuit Boards

In the realm of flexible electronics and printed circuit boards (PCBs), gold(III) bromide is employed in the production of conductive inks and coatings. chemimpex.com These specialized inks are essential for creating conductive traces, vias, and electrodes on flexible substrates, facilitating the manufacture of next-generation electronic devices. chemimpex.comresearchgate.netinkworldmagazine.com The use of gold-based conductive inks is favored due to their high thermal and electrical conductivities, as well as their resistance to corrosion. researchgate.net This additive manufacturing approach, replacing traditional subtractive methods, offers benefits such as rapid prototyping and reduced waste. inkworldmagazine.comgoogle.com

Perovskite Materials Synthesis and Structural Studies

Gold bromides are central to the synthesis and comprehensive structural studies of novel perovskite materials, particularly those based on cesium and gold.

Synthesis of Cesium Gold-Based Bromide Perovskites (CsAuBr4, CsAuBr3, Cs2Au2Br6)

The synthesis of all-inorganic cesium gold-based bromide perovskites, including CsAuBr₄, CsAuBr₃, and Cs₂Au₂Br₆, can be achieved through a systematic addition of bromide ions, often starting from CsAuCl₄. researchgate.netresearchgate.net This controlled anion exchange chemistry allows for fine control over the different phases of these gold perovskites. rsc.org For instance, CsAuBr₄ and CsAuBr₃ can be synthesized and then annealed at 70 °C, while Cs₂Au₂Br₆ can be prepared by annealing CsAuBr₄ and CsAuBr₃ at 220 °C. rsc.org The morphology of these perovskites can vary with synthesis and treatment; for example, chemically synthesized CsAuBr₃ can exhibit a star-like morphology, which transforms into a cube-shaped Cs₂Au₂Br₆ upon heat treatment. rsc.org Conversely, rod-like CsAuBr₄ tends to preserve its shape even as its phase evolves to Cs₂Au₂Br₆ upon annealing. rsc.org

Integrated Experimental and Theoretical Approaches to Temperature-Dependent Structural Properties and Phase Transitions in Perovskites

Integrated experimental and theoretical approaches are extensively employed to investigate the temperature-dependent structural and optical properties, as well as phase transitions, in cesium gold-based bromide perovskites. researchgate.netrsc.orglam.skorcid.orgdntb.gov.ua Experimental techniques such as X-ray photoelectron spectroscopy (XPS) reveal that subtle structural changes in these compounds are linked to variations in the valence state of gold, transitioning from Au³⁺ to Au²⁺ to a mixed Au¹⁺/³⁺ state. researchgate.net Optical absorption studies demonstrate a significant bandgap variation, ranging from 2.3 eV to 1.4 eV, as the perovskite phase changes from a wide bandgap material to a metallic one, or to a material suitable for visible light absorption. researchgate.net

Theoretical calculations, including ab initio methods, corroborate the observed metallic and semiconducting characteristics of these three perovskite phases. researchgate.net Furthermore, theoretical analyses confirm distinct phase transitions, such as the transformation from CsAuBr₃ to Cs₂Au₂Br₆, which is accompanied by a measurable change in volume, aligning well with experimental observations. researchgate.net Ultrafast optical and Raman spectroscopy, combined with band structure calculations, are also utilized to probe the coupled electronic and vibrational dynamics in these promising lead-free gold perovskites. arxiv.org These studies indicate a strong coupling between band-edge charge transfer states and Au-Br stretching phonon modes, leading to frequency modulation of absorption by impulsively excited coherent phonons. arxiv.org Early-stage relaxation dynamics involve delocalized charge transfer excitation and slowly decaying coherent phonons, ultimately resulting in the slow formation of a localized polaronic state. arxiv.org

Table 1: Optical Properties and Phase Transitions in Cesium Gold-Based Bromide Perovskites

Compound PhaseGold Valence StateBandgap (eV)Morphological Evolution (upon heating/annealing)
CsAuBr₄Au³⁺~2.3Rod-like shape preserved, evolves to Cs₂Au₂Br₆
CsAuBr₃Au²⁺(Transition)Star-like to cube-shaped Cs₂Au₂Br₆
Cs₂Au₂Br₆Au¹⁺/³⁺~1.4Stable phase

Development of Chemical Probes and Sensing Materials based on Gold Bromides

Gold bromides and gold-based nanomaterials derived from them are increasingly important in the development of advanced chemical probes and sensing materials. Gold(III) bromide itself can be used for the detection and quantification of various substances. chemimpex.com

More broadly, gold nanoparticles (AuNPs) are highly favored for sensing applications due to their ease of preparation, stability, biocompatibility, and size-dependent optical properties. nih.govrsc.org These unique attributes enable the fabrication of highly sensitive and selective chemical and biological sensors. nih.govrsc.org For instance, gold-based sensors are known to respond to gases such as ozone, nitrogen compounds, and sulfur compounds. researchgate.net

Specific applications of gold-based materials in sensing include:

Colorimetric Detection: Simple thymine-functionalized AuNPs have been used for the colorimetric detection of Hg²⁺ ions, where specific interactions induce aggregation and a corresponding color change. nih.gov

Fluorescence Sensing: Fluorescent gold nanoparticles are employed in "turn-off" sensing systems for detecting analytes like Hg²⁺, Pb²⁺, Ag⁺, H₂S, or trinitrotoluene, where the analyte binding leads to fluorescence quenching. rsc.org

Nanoprobes: Gold nanoclusters (GNCs) are emerging as attractive nanoprobes for chemical sensing in various fields, including chemical, medicinal, and biological applications. mdpi.com The aggregation of GNCs, sometimes induced by compounds like cetyltrimethylammonium bromide (CTAB), can be exploited for fluorometric detection of ions such as thiocyanate (B1210189) (SCN⁻). mdpi.com

Genetically Encoded Probes: Advanced genetically encoded fluorescence resonance energy transfer (FRET)-based sensors, incorporating gold-sensing domains, have been developed for non-invasive, real-time optical detection and quantification of gold ions in living cells. rsc.org

Table 2: Applications of Gold Bromides and Gold-Based Materials in Sensing

Material/CompoundSensing Mechanism/ApplicationAnalytes Detected/TargetedKey Features
Gold(III) BromideGeneral quantificationVarious substancesPrecursor for sensing materials chemimpex.com
Gold Nanoparticles (AuNPs)Colorimetric, Fluorescence, OpticalHg²⁺, Pb²⁺, Ag⁺, H₂S, Trinitrotoluene, biomoleculesEase of preparation, stability, biocompatibility, size-dependent optical properties nih.govrsc.org
Gold Nanoclusters (GNCs)Fluorometric, Aggregation-induced changesThiocyanate (SCN⁻)Ultra-small size, high quantum yield, photostability mdpi.com
Genetically Encoded FRET-based SensorsFluorescence Resonance Energy Transfer (FRET)Gold ions in living cellsHigh selectivity, real-time, non-invasive rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (FTIR, Laser Raman Spectroscopy) for Structural and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Laser Raman Spectroscopy, is crucial for elucidating the structural and bonding characteristics of bromogold compounds and their interactions with other molecules. Infrared bands are diagnostic for determining the coordination environments around metal atoms in gold(III) bromide complexes. For instance, in complexes like dibromobis(tetramethylthiourea)gold(III) dibromoaurate(I) and bromo(tetramethylthiourea)gold(I), specific infrared bands indicate the coordination of tetramethylthiourea (B1220291) via its sulfur atom to gold(I) units. researchgate.net

Raman spectroscopy has been employed to confirm the successful interaction of peptides on gold surfaces, with specific peak prominence indicating different steric arrangements of peptides on gold nanoparticles. nih.gov Furthermore, FTIR is utilized to analyze the composition, surface chemistry, and molecular interactions of gold nanoparticles, providing insights into surface modifications and coatings, such as the successful capping of nanoparticles with cetyltrimethylammonium bromide (CTAB) through observed shifts in N-H stretching and C-N+ stretching bands. nanopartz.combeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Ligand Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the solution-state structural elucidation and investigation of ligand dynamics in this compound complexes and gold nanoparticles. It offers atomic-level insights and can be performed under physiological conditions, providing dynamic information. mdpi.com

For gold(III) complexes, NMR (including ¹H and ¹³C NMR, and variable temperature ¹H NMR) is used to characterize complex structures and observe fluxional behavior of ligands. For example, a highly asymmetric gold(III) η³-allyl complex has been characterized by NMR, revealing the dynamic nature of its allyl ligand. The characteristic resonances of protons on the allyl ligand are observed in the ¹H NMR spectrum, with vinylic signals appearing at specific chemical shifts. nih.gov Similarly, new gold(III) complexes with pyridine-benzimidazole scaffolds and cyclometalated gold(III) alkyl complexes have been characterized, with specific ¹H NMR signals for Au-CH₃ groups typically appearing between 1.21 and 1.40 ppm, and ¹³C NMR signals ranging from 1.21 to 2.0 ppm. mdpi.comacs.org Phosphorus-31 (³¹P) and Nitrogen-15 (¹⁵N) NMR are also employed for gold(III) complexes with P,N-donor ligands to assess their structure and reactivity, with specific chemical shifts indicating coordination to gold. acs.org

Beyond molecular complexes, NMR spectroscopy, particularly quantitative ¹H NMR and diffusion-ordered NMR spectroscopy (DOSY), is a versatile technique for characterizing gold nanoparticles. It allows for the determination of purity, ligand density, surface chemistry, and even the size of nanoparticles in solution. rsc.orgnih.govsci-hub.sensf.gov While the metallic core of gold nanoparticles is generally not accessible by NMR, the technique is highly effective for elucidating the structure and chemical shift of attached ligands, their interaction with the particle surface, and the quantification of ligand molecules. rsc.orgnih.gov This enables the calculation of molecular footprints, which indicate the area covered by each ligand on the nanoparticle surface. rsc.orgnih.gov

UV-Visible Absorption Spectroscopy for Kinetic Studies and Nanoparticle Characterization

UV-Visible (UV-Vis) absorption spectroscopy is extensively used for both kinetic studies of this compound complexes and the optical characterization of gold nanoparticles.

UV-Vis spectroscopy is an effective method for monitoring the progress of reactions involving gold(III) bromide complexes and tracking their disappearance. The tetrabromoaurate(III) ion ([AuBr₄]⁻), a common this compound species, exhibits characteristic absorption bands, notably a pronounced peak at 379 nm, along with others at 254 nm and 450 nm. researchgate.netimim.pl The disappearance of these specific absorption bands, particularly those between 310 and 330 nm for gold(III) complexes, is a clear indicator of gold(III) reduction during reactions, often accompanied by the emergence of new bands corresponding to free ligands. nih.govfrontiersin.org UV-Vis is also employed to monitor the stability of gold complexes in aqueous solutions over time, assessing transformations such as hydrolysis, reduction, or precipitation. mdpi.comunizar.es Furthermore, it can track the loading of peptides onto gold nanoparticles, observing the disappearance of characteristic peptide peaks and the appearance of gold salt-related peaks. nih.gov

For gold nanoparticles, UV-Vis spectroscopy is a primary technique for characterizing their optical properties, which are dominated by the localized surface plasmon resonance (LSPR). nanocomposix.comedinst.comdtic.mil The LSPR manifests as a distinct absorption peak in the UV-Vis spectrum, typically in the 500-600 nm range for spherical gold nanoparticles. mdpi.comresearchgate.netresearchgate.net The position, intensity, and shape of this LSPR peak are highly sensitive to various factors, including the nanoparticle's size, shape, interparticle distance, and the refractive index of the surrounding medium. nanocomposix.comedinst.comdtic.mil Changes in the LSPR, such as a red-shift to longer wavelengths, are indicative of nanoparticle aggregation, allowing UV-Vis to serve as a simple and reliable method for monitoring the stability of nanoparticle solutions. nanocomposix.comedinst.comnih.gov For example, CTAB-capped gold nanospheres typically exhibit an LSPR at 525 nm, while gold nanorods can show longitudinal plasmon bands at longer wavelengths, such as 630 nm and 770 nm, depending on their aspect ratio. beilstein-journals.org UV-Vis can also track the plasmonic response of gold nanoparticles during processes like decomposition, where a blue shift of the LSPR may be observed. aip.org

Table 1: Characteristic UV-Vis Absorption Bands and LSPR for Gold Species

Species / Nanoparticle TypeCharacteristic UV-Vis Absorption / LSPR (nm)Reference
Tetrabromoaurate(III) ([AuBr₄]⁻)254, 379, 380, 450 researchgate.netimim.pl
Gold(III) complexes (general)Disappearance of bands between 310-330 (upon reduction) nih.govfrontiersin.org
Spherical Gold Nanoparticles500-600 (LSPR) mdpi.comresearchgate.netresearchgate.net
CTAB-capped Gold Nanospheres525 (LSPR) beilstein-journals.org
CTAB-capped Gold Nanorods630, 770 (longitudinal LSPR, depending on aspect ratio) beilstein-journals.org

Electron Microscopy Techniques (TEM, FESEM, AFM) for Nanomaterial Imaging and Size Determination

Electron microscopy techniques are indispensable for direct visualization, morphological analysis, and precise size determination of gold nanomaterials.

Atomic Force Microscopy (AFM) : AFM is a versatile surface characterization technique that provides detailed topographical information at the nanometer scale. It is highly effective for examining surface properties, determining particle size, height, and roughness, and even probing mechanical characteristics like adhesion and elasticity of nanoparticles. nanopartz.commdpi.comacs.orgnih.gov AFM can clearly resolve individual spherical gold nanoparticles and their aggregates, providing precise average diameters (e.g., 12-19 nm). mdpi.com It has demonstrated superior characterization capabilities compared to conventional spectroscopic methods for detecting adsorbed ligands, such as CTAB, on gold nanocubes under hydrated conditions. acs.org AFM is also used to characterize conjugates between gold nanoparticles and biomolecules like DNA. nih.gov

Table 2: Applications of Electron Microscopy Techniques for Gold Nanomaterials

TechniquePrimary Information ObtainedSpecific Applications for this compound/Gold NanomaterialsReference
TEMSize, shape, morphology, internal structureImaging spherical, rod-like, cube-like nanoparticles; determining size/shape distributions; monitoring cellular internalization. nih.govbeilstein-journals.orgresearchgate.netacs.orgmdpi.comcd-bioparticles.comresearchgate.net
FESEM/SEMSurface morphology, distribution, aggregation, elemental composition (with EDS)Visualizing aggregates; correlative studies with AFM; checking purity and elemental distribution of gold powders. mdpi.comacs.orgresearchgate.net
AFMSurface topography, particle size, height, roughness, mechanical propertiesResolving individual nanoparticles; detecting adsorbed ligands (e.g., CTAB); characterizing DNA-gold nanoparticle conjugates. nanopartz.commdpi.comacs.orgnih.govnih.gov

X-ray Diffraction (XRD) for Crystallographic Analysis and Phase Identification

X-ray Diffraction (XRD) is fundamental for determining the crystallographic structure, phase identification, and crystallite size of this compound compounds and gold nanomaterials.

For molecular this compound compounds, XRD confirms the dimeric structure of gold(III) bromide (Au₂Br₆), where gold centers typically exhibit square planar coordination with bond angles around 90 degrees. wikipedia.org

In the context of gold nanoparticles, XRD patterns confirm the presence of face-centered cubic (FCC) gold. Characteristic diffraction peaks for FCC gold nanoparticles are observed at approximately 38.2°, 44.1°, 64.5°, and 77.4°, corresponding to the (111), (200), (220), and (311) crystal planes, respectively. beilstein-journals.orgmdpi.com The average crystallite size of gold nanoparticles can be calculated from XRD data using the Scherrer equation. mdpi.comopenedition.org

XRD is also critical for phase identification in unknown or complex samples by matching experimental diffraction patterns with commercial or open-access databases, such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD). mdpi.commyscope.training Furthermore, in-situ surface X-ray diffraction (SXS) is used to study the adsorption and phase formation of bromide ions on gold surfaces, revealing ordered adlayer phases and their structural parameters. acs.orgresearchgate.netacs.org XRD can also identify the formation of mixed halide perovskite crystal structures, such as Cs₂AuᴵAuᴵᴵᴵBr₆, when gold(III) halide salts react with lead halide perovskite nanocrystals. rsc.org

Table 3: Characteristic XRD Peaks for Face-Centered Cubic (FCC) Gold

2θ Angle (approx.)Miller Indices (hkl)
38.2°(111)
44.1°(200)
64.5°(220)
77.4°(311)

Theoretical and Computational Chemistry Approaches to Gold Bromides

Ab Initio Calculations and Electronic Structure Analysis

Ab initio calculations, particularly those based on density functional theory (DFT), are extensively employed to study the structural and electronic properties of gold bromide systems. These methods allow for the determination of atomic geometries, the characterization of bonding, and the analysis of electronic density of states and charge transfer arxiv.orgrsc.orgacs.org. Relativistic effects are notably significant for gold chemistry and are routinely incorporated into ab initio calculations of gold(III) halides to ensure accuracy wayne.eduwiley-vch.de.

Prediction of Metallic and Semiconducting Natures of Gold Bromide Compounds

Ab initio calculations have been instrumental in predicting and confirming the metallic and semiconducting natures of various gold-based bromide compounds, particularly in the context of perovskite materials. For instance, theoretical studies have successfully identified the electronic characteristics of cesium gold(III) bromide (CsAuBr₄), cesium gold(I) bromide (CsAuBr₃), and cesium digold(I,III) hexabromide (Cs₂Au₂Br₆) researchgate.net. These calculations have shown that CsAuBr₄ and Cs₂Au₂Br₆ exhibit distinct metallic or semiconducting behaviors researchgate.net. For example, CsAuBr₄ is described as monoclinic, while CsAuBr₃ is cubic, and Cs₂Au₂Br₆ shows a sharp absorption edge, indicating its electronic properties rsc.orgresearchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are widely utilized to explore the dynamic behavior and interactions within systems containing gold and bromide, particularly in the context of gold nanoparticle synthesis and growth mechanisms scielo.brrhhz.netresearchgate.netrsc.orgnih.govacs.orgacs.org. These simulations provide detailed insights into the structural organization of surfactant layers, counterion dissociation, and adsorption patterns on gold surfaces scielo.brresearchgate.net.

MD simulations have been applied to model the adsorption of cetyltrimethylammonium bromide (CTAB) micelles on gold surfaces, revealing how bromide ions can migrate and adsorb, thereby influencing the anisotropic growth of gold nanoparticles scielo.brrhhz.netnih.govacs.org. Studies have investigated the thickness of adsorbed surfactant layers and the formation of water-ion channels between adjacent micelles, noting that the width of these channels is inversely proportional to the number of bromides adsorbed on the facets scielo.brnih.gov. Furthermore, MD simulations examine the stability and dynamic properties of CTAB bilayers on different gold facets, such as Au(100), Au(110), and Au(111) rhhz.net. They can also quantify energy barriers for the passage of gold bromide species, such as [AuBr₂]⁻ ions, through these channels on both flat and curved surfaces acs.org.

Prediction of Chemical Reactivity Descriptors

Calculation of Ionization Energy, Hardness, and Electrophilicity

Key chemical reactivity descriptors derived from theoretical calculations include ionization energy (IE), electron affinity (EA), chemical hardness (η), and electrophilicity (ω). The ionization potential (IP), which measures the electron-donating property, and electron affinity (EA), which measures the electron-accepting property, are fundamental parameters rsc.orgresearchgate.netresearchgate.netacs.orgsci-hub.se. According to Koopmans' theorem, IE can be approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy (IE ≈ -E_HOMO), and EA as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy (EA ≈ -E_LUMO) rsc.orgacs.org.

Chemical hardness (η) is a measure of resistance to charge transfer and is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA)/2) rsc.orgresearchgate.netresearchgate.net. A higher hardness value typically correlates with greater chemical stability. Electrophilicity (ω) quantifies the propensity of a molecule to accept electrons and is derived from the chemical potential (μ) and chemical hardness (ω = μ² / (2η)) rsc.orgresearchgate.netresearchgate.netresearchgate.net. These calculations are routinely performed using DFT methods rsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, studies on gold nanoparticles have shown that functionalization can lead to an increase in their chemical hardness and stability sci-hub.se.

Analysis of Molecular Electrostatic Potential Surfaces and HOMO-LUMO Energy Gaps

Molecular Electrostatic Potential (MEP) surfaces are crucial for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic or nucleophilic attack, thereby providing insights into chemical reactivity spots rsc.orgphyschemres.orgiucr.org.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for predicting a molecule's reactivity and chemical stability rsc.orgresearchgate.netphyschemres.orgscience.gov. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the frontier molecular orbitals physchemres.org. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a direct indicator of chemical stability and reactivity rsc.orgresearchgate.netphyschemres.orgscience.gov. A smaller HOMO-LUMO gap generally signifies higher reactivity and lower chemical stability, as it indicates a lower energy barrier for electron transitions rsc.orgresearchgate.netphyschemres.org. These analyses are typically performed through DFT calculations rsc.orgphyschemres.orgiucr.org.

Theoretical Studies on Solvation Effects on Reactivity Parameters

Theoretical studies on solvation effects are vital for understanding how the surrounding medium influences the reactivity and stability of gold bromide compounds. Solvation can significantly impact reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states acs.orgresearchgate.net.

Continuum solvation models, which represent the solvent as a polarizable dielectric medium, are commonly employed in DFT calculations to simulate solvent environments researchgate.net. These calculations can determine energy barriers for reactions under various solvation conditions acs.org. For gold(III) halides, theoretical investigations have considered both relativistic effects and solvation effects in aqueous solutions, showing how solvent models like COSMO and D-COSMO-RS can be used to evaluate these influences wayne.edu. Such studies are particularly relevant for understanding the behavior of halide ions, including bromide, at the gold/water interface, which is crucial in processes like gold nanoparticle growth rsc.org.

Compound Names and PubChem CIDs

Emerging Research Areas and Future Perspectives

Exploration of Novel Ligand Systems for Tailored Gold Bromide Complex Properties

The properties and reactivity of gold bromide complexes are intricately linked to the nature of the ligands coordinated to the gold center. A significant area of emerging research is the design and synthesis of novel ligand systems to precisely control the steric and electronic characteristics of these complexes. The goal is to tailor their stability, solubility, and catalytic activity for specific applications.

Phosphines and N-heterocyclic carbenes (NHCs) have been the workhorses in gold catalysis, and their application to gold bromide complexes continues to be a fertile ground for discovery. The nature of the phosphine (B1218219) ligand, for instance, can dramatically influence the outcome of reactions involving (L)AuBr complexes. The steric bulk of the phosphine can dictate whether oxidative addition of bromine leads to the expected square planar gold(III) complex, (L)AuBr3, or triggers ligand redistribution. mdpi.com

N-heterocyclic carbenes (NHCs) represent another critical class of ligands that form robust bonds with gold, leading to highly stable complexes. nih.gov The synthesis of (NHC)AuBr complexes is well-established, often proceeding through transmetalation from a silver-NHC precursor or by halide exchange from the corresponding chloride complex. google.comgoogle.com These (NHC)AuBr complexes can be further oxidized with elemental bromine to yield the corresponding gold(III) species, (NHC)AuBr3. google.com The electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic ring, thereby influencing the catalytic activity of the gold center. researchgate.net Research is expanding to include expanded-ring NHCs, which offer unique steric environments around the gold atom, potentially leading to novel catalytic selectivities. researchgate.netkims-imio.kz

Beyond traditional phosphines and NHCs, researchers are exploring a diverse range of ligand scaffolds, including those with additional donor atoms (e.g., P,N-chelates) and thiosemicarbazones. atlantis-press.comwikipedia.org These multidentate ligands can enforce specific geometries and enhance the stability of the resulting gold bromide complexes. For example, P,N-chelating ligands have been shown to stabilize gold(III) centers against reduction, a common challenge in gold(III) chemistry. atlantis-press.com The development of dithiocarbamate (B8719985) ligands has also been shown to effectively stabilize Au(III) cations, modulating their biological properties. americanelements.com The systematic exploration of these and other novel ligand systems is crucial for unlocking the full potential of gold bromide complexes in catalysis and materials science.

Table 1: Selected Ligand Systems for Gold Bromide Complexes and Their Effects

Ligand TypeExample LigandMethod of ComplexationResulting Gold Bromide SpeciesKey Property/EffectReference
Tertiary PhosphinePMe₃, P(iPr)₃Reaction with (L)AuBr(L)AuBr₃Steric bulk influences product formation upon bromination. mdpi.com
N-Heterocyclic Carbene (NHC)Imidazol-2-ylidene derivativesTransmetalation from Ag-NHC or halide exchange(NHC)AuBr, (NHC)AuBr₃High stability; tunable electronic and steric properties. google.comgoogle.com
P,N-Chelate-Oxidation of Au(I) complexesP,N-chelated Au(III) bromideCircumvents phosphine oxidation, stabilizing the Au(III) state. atlantis-press.com
DithiocarbamateMorpholine-4-carbodithioateLigand substitution[Au(dppta)(mrdtc)][PF₆]Efficiently stabilizes Au(III) cations. americanelements.com
Diamidocarbene (DAC)N,N'-diamidocarbeneAnion exchange(DAC)AuBrLinear geometry, bright phosphorescence without aurophilic interactions.

Development of Innovative Catalytic Transformations and Process Optimization

Gold bromide complexes are emerging as versatile catalysts for a range of innovative organic transformations. Their utility stems from their character as Lewis acids and their ability to activate unsaturated carbon-carbon bonds. nih.gov

A notable application of gold(III) bromide is in catalyzing Diels-Alder reactions. For instance, it effectively catalyzes the cycloaddition of an enynal unit with a carbonyl compound, demonstrating its capacity to facilitate complex carbon-carbon bond formation. mdpi.comgoogle.com This catalytic activity opens avenues for the synthesis of complex cyclic architectures under mild conditions.

Another significant area is the nucleophilic substitution of propargylic alcohols, where gold(III) bromide acts as an alcohol-activating agent to facilitate the substitution process. google.com Gold(I) bromide complexes, often generated in situ, are also implicated in redox-neutral catalytic cycles. For example, gold-catalyzed cross-coupling reactions between arylboronic acids and allyl bromide have been developed, showcasing the potential for sp²–sp³ bond formation. researchgate.net Furthermore, gold(I)-catalyzed nucleophilic allylations of azinium ions with allylboronates proceed through the formation of nucleophilic allylgold(I) species, leading to functionalized dihydropyridines and dihydroquinolines with high regioselectivity. researchgate.net

The development of gold-catalyzed C-heteroatom (C-X) coupling reactions represents another frontier. By promoting gold(I) oxidation through nucleophile-assisted activation of aryldiazonium salts, C-Br, C-S, and C-P bonds can be formed efficiently without the need for sacrificial oxidants. epa.gov

Table 2: Examples of Catalytic Transformations Involving Gold Bromides

Reaction TypeSubstratesGold SpeciesProduct TypeKey FeaturesReference
Diels-Alder ReactionEnynal and carbonyl compoundAuBr₃Cyclic adductsC-C bond formation for complex architectures. mdpi.comgoogle.com
Nucleophilic SubstitutionPropargylic alcoholsAuBr₃Substituted alkynesAlcohol activation by the gold complex. google.com
Nucleophilic AllylationAzinium ions and allylboronatesGold(I)1,4-dihydropyridinesHigh regioselectivity. researchgate.net
C-Heteroatom CouplingAryldiazonium salts and nucleophiles (Br⁻, thiols)Gold(I)Aryl bromides, thioethersNucleophile-assisted redox catalysis. epa.gov

Advancement of In-situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and processes. In-situ and operando spectroscopy are powerful methodologies that allow for the characterization of catalytic materials and reacting species under actual reaction conditions. google.comnih.gov This provides a dynamic picture of the catalyst's structure and the transformations it undergoes during the catalytic cycle.

For gold bromide catalysis, these techniques are beginning to shed light on the nature of active species and reaction intermediates. Spectrophotometric methods, for example, have been used to study the kinetics of redox reactions involving aqueous gold(III) bromide complexes ([AuBr₄]⁻). mdpi.com By monitoring the changes in the UV-Vis absorption bands of the gold complex over time, researchers can determine reaction rates and deduce complex reaction pathways, including the involvement of different reductant species and the formation of intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for monitoring homogeneous catalytic reactions in real-time. For reactions involving organogold complexes, ¹H, ¹³C, and ³¹P NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. mdpi.com For instance, ⁷⁹Br NMR spectroscopy has been demonstrated as a practical tool for the kinetic analysis of reactions where bromide ion is produced, offering a direct way to monitor reaction progress. researchgate.net

Vibrational spectroscopies, such as Infrared (IR) and Raman, are also being applied to study gold-catalyzed reactions. These techniques can identify functional groups and provide information about the bonding and coordination environment of species adsorbed on a catalyst's surface or present in solution. X-ray Absorption Spectroscopy (XAS) is particularly useful for probing the electronic structure and local coordination environment of the gold atoms in a catalyst. It can provide information on the oxidation state of gold and its coordination to ligands like bromine, which is crucial for understanding redox processes in catalytic cycles. google.com The application of these advanced spectroscopic techniques is expected to grow, providing unprecedented insights into the mechanisms of gold bromide-catalyzed transformations.

Synergistic Integration of Theoretical and Experimental Methodologies for Predictive Material and Catalyst Design

The synergy between theoretical calculations and experimental studies is accelerating the pace of discovery in gold bromide chemistry. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for modeling the structures of gold complexes, understanding their electronic properties, and mapping out the energetic landscapes of reaction mechanisms. atlantis-press.com

Theoretical calculations can provide insights that are difficult or impossible to obtain through experiments alone. For example, DFT calculations have been used to investigate the Jahn-Teller effect in hypothetical monomeric gold(III) bromide, explaining the observed bond length distortions. In the context of catalysis, computational studies can elucidate the step-by-step mechanism of a reaction, identify rate-determining steps, and predict how changes in the ligand or substrate will affect the reaction outcome. nih.gov This predictive power is invaluable for designing new catalysts with enhanced activity and selectivity. For instance, automated computational frameworks are being developed to model complex gold(I)-catalyzed reactions, which can predict experimental product distributions with a high degree of accuracy. google.comepa.gov

The integration of theory and experiment creates a powerful feedback loop. Experimental results, such as kinetic data or the characterization of reaction intermediates, provide benchmarks for validating and refining computational models. mdpi.com Conversely, theoretical predictions can guide experimental efforts, suggesting new ligands to synthesize or new reactions to explore. researchgate.net A combined experimental and theoretical investigation of ion pairing in gold(III) catalysts, for example, used NMR experiments to validate DFT calculations, revealing how the counterion's position can be tuned by the choice of ligands. nih.gov This integrated approach allows researchers to build a comprehensive understanding of the structure-activity relationships that govern the behavior of gold bromide complexes, paving the way for the rational design of next-generation materials and catalysts.

Role of Gold Bromides in Sustainable Chemistry and Resource Recovery (e.g., Gold Leaching and Recycling)

Gold bromide chemistry is playing an increasingly important role in the development of more sustainable chemical processes, particularly in the realm of resource recovery. The traditional method for gold extraction from ores and electronic waste relies on cyanide leaching, a process fraught with significant environmental and health risks. Bromide-based leaching systems are emerging as a promising, less toxic alternative. researchgate.netmdpi.com

In these systems, gold is oxidized by bromine in the presence of excess bromide ions to form the stable and water-soluble tetrabromoaurate(III) anion, [AuBr₄]⁻. mdpi.com The chemistry of this process has been known for over a century, but recent research has focused on making it safer and more efficient. google.comepa.gov A key innovation is the in-situ generation of bromine from safer, more easily handled precursors like sodium bromide (NaBr) and an oxidant such as sodium hypochlorite (B82951) (NaOCl) or N-bromosuccinimide (NBS). nih.govepa.gov This approach avoids the hazards associated with storing and transporting elemental bromine. epa.gov

Bromide leaching offers several advantages over cyanidation, including faster dissolution rates and effectiveness over a wider pH range. nih.govepa.gov It is particularly well-suited for recycling gold from waste electrical and electronic equipment (WEEE), a rapidly growing secondary resource for precious metals. mdpi.com Studies have demonstrated high gold recovery rates from printed circuit boards (PCBs) using bromide-based solutions. researchgate.netmdpi.com

Once the gold is in solution as [AuBr₄]⁻, it can be recovered through various methods, including precipitation by raising the pH, cementation with a more reactive metal like zinc, or adsorption onto activated carbon or resins. google.commdpi.com The bromide-containing solution can then potentially be regenerated and recycled, for example, through electrolysis to oxidize bromide back to bromine, further enhancing the sustainability of the process. researchgate.net The development of these bromide-based hydrometallurgical processes represents a significant step towards a more circular economy for gold, reducing the environmental footprint of both primary extraction and urban mining.

Q & A

Q. How can researchers design reproducible synthesis protocols for Bromogold, and what analytical techniques ensure purity validation?

Answer: To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalysts) systematically. Use High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 5 µm particle size, 250 mm length) and UV-Vis detection (λ = 400–600 nm) to assess purity. Cross-validate with Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm structural integrity. For quantitation, employ mass spectrometry (ESI-MS) with internal standards. Maintain detailed logs of reagent batches and environmental conditions (humidity, temperature) to isolate variability sources .

Q. What experimental frameworks are optimal for evaluating this compound’s stability under varying pH and temperature conditions?

Answer: Design accelerated stability studies using a factorial design:

  • Variables: pH (2–12), temperature (25–80°C), exposure time (0–72 hrs).
  • Metrics: Degradation products (HPLC), colorimetric changes (UV-Vis absorbance shifts), and structural alterations (XRD or Raman spectroscopy).
    Use Arrhenius modeling to extrapolate shelf-life at standard conditions. Include control samples (e.g., inert atmosphere vs. ambient) to differentiate oxidative vs. hydrolytic degradation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency in cross-coupling reactions be resolved?

Answer: Contradictions often arise from unaccounted variables:

  • Identify confounders: Catalyst loading (e.g., 1–5 mol%), substrate steric effects, or trace moisture.
  • Methodology: Replicate experiments with in situ characterization (e.g., XAS for oxidation state tracking) and kinetic profiling (stopped-flow spectroscopy). Perform meta-analyses of published datasets to isolate outliers. Apply multivariate statistics (PCA or PLS regression) to correlate reaction outcomes with experimental parameters .

Q. What advanced methodologies elucidate this compound’s molecular interactions in biological systems?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) to measure binding affinity (KD, kon/koff rates).
  • Cryo-EM/TEM: Visualize nanoparticle-protein complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
    Pair with in silico docking (AutoDock Vina) to predict binding sites and validate with mutagenesis studies .

Q. How can researchers optimize this compound’s reaction conditions for enantioselective synthesis?

Answer:

  • DoE (Design of Experiments): Vary chiral ligands (BINAP, Josiphos), solvents (DCM, THF), and additives (Cs2CO3, KOtBu).
  • Metrics: Enantiomeric excess (HPLC chiral columns, e.g., Chiralpak IA), yield (GC-MS), and turnover frequency (TOF).
    Use response surface methodology (RSM) to identify optimal conditions. Cross-reference with computational ligand screening (DFT for transition-state modeling) .

Data Analysis & Validation

Q. What statistical approaches address variability in this compound’s spectroscopic data across research groups?

Answer:

  • Standardization: Calibrate instruments using certified reference materials (e.g., NIST-traceable standards).
  • Interlaboratory studies: Share raw datasets (e.g., via FAIR principles) for collaborative analysis.
  • Robust regression: Apply Huber loss functions to minimize outlier effects. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.